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molecular formula C16H15NO3S B8291498 Ethyl 2-[3-(2-thienyl)acrylamido]benzoate

Ethyl 2-[3-(2-thienyl)acrylamido]benzoate

Cat. No. B8291498
M. Wt: 301.4 g/mol
InChI Key: IILVPWGJKMRGNA-UHFFFAOYSA-N
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Patent
US05006548

Procedure details

To a suspension of 2-[3-(2-thienyl)acrylamido]benzoic acid (273 mg, 1 mmol) in acetone (2 ml) were added potassium carbonate (194 mg, 1.4 mmol) and dry dimethylformamide (1 ml). To the resulting solution, ethyl iodide (218 mg, 1.4 mmol) and dry dimethylformamide (2 ml) were added and the mixture was stirred at 60° C. for 1 hour. The reaction mixture was poured into ice water. The precipitated solid was collected by suction, and recrystallized from methanol to give pale yellow crystals of the desired compound (197 mg, yield, 65%). m.p., 120°-122° C.
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
218 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])=[O:9].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.[CH2:31](I)[CH3:32]>CC(C)=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([O:15][CH2:31][CH3:32])=[O:14])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
273 mg
Type
reactant
Smiles
S1C(=CC=C1)C=CC(=O)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
194 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
218 mg
Type
reactant
Smiles
C(C)I
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected by suction
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)C=CC(=O)NC1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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